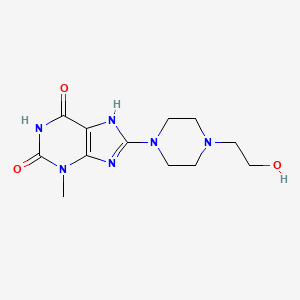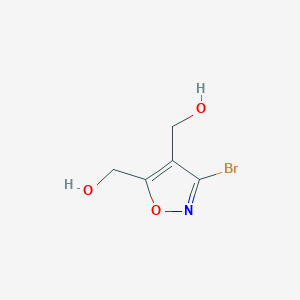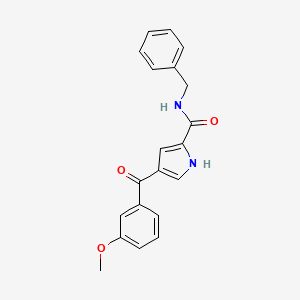
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and related compounds involves complex organic reactions. For example, the synthesis of related pyrrole compounds has been achieved through methods such as 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, showcasing the methodologies applicable to synthesizing complex pyrrole derivatives (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, has been characterized by X-ray powder structure analysis, revealing intricate details such as intermolecular hydrogen bonds forming dimeric rings and a three-dimensional framework structure (Chakraborty et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can be complex, involving multiple steps and yielding a variety of products depending on the conditions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under certain conditions yields 1H-pyrazole-3-carboxamide, illustrating the reactivity and versatility of pyrrole-based compounds in chemical synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions. Studies such as the one by Banerjee et al. (2002), which analyzed the crystal structure and molecular conformation of a solvated compound, provide valuable insights into the physical characteristics that influence the compound's application and stability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide. For example, the synthesis and evaluation of pyrrole-2-carboxamide derivatives have demonstrated antibacterial properties against various pathogens, indicating the compound's potential in medicinal chemistry (Wattanasuepsin et al., 2017).
Wissenschaftliche Forschungsanwendungen
Serotonin-3 (5-HT3) Receptor Antagonists
- Research has identified certain compounds, including derivatives of N-benzyl-pyrrole carboxamides, as potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to the understanding of structure-activity relationships (SAR) in this class of compounds (Harada et al., 1995).
Molecular Structure Analysis
- A study focused on the crystal and molecular structure analysis of a related compound, emphasizing the significance of hydrogen bonding and molecular interactions in forming complex structures (Chakraborty et al., 2007).
Novel Heterocyclic Systems
- Research into novel heterocyclic systems derived from N-benzyl-pyrrole carboxamides has been conducted, revealing new insights into the reactivity and potential applications of these compounds (Deady & Devine, 2006).
D(2)-like Receptor Binding Affinity
- Studies have synthesized and evaluated derivatives of N-benzyl-pyrrole carboxamides for their ability to bind to dopamine D(2)-like receptors, providing a basis for potential therapeutic applications (Pinna et al., 2002).
High-Yield Synthesis Techniques
- Research on high-yield synthesis techniques of related compounds, crucial for improving the efficiency and scalability of producing these chemicals, has been conducted (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
- A study synthesized novel derivatives of benzodifuranyl and other related compounds, including N-benzyl-pyrrole carboxamides, as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of N-acylureas
- A novel method for the synthesis of N-acylureas using derivatives of N-benzyl-pyrrole carboxamides has been reported, contributing to the diverse applications of these compounds in chemical synthesis (Valipour et al., 2021).
Cytotoxicity Studies
- Some studies have evaluated the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include N-benzyl-pyrrole carboxamide structures, providing insights into their potential as therapeutic agents (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKOCBNMIJTGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

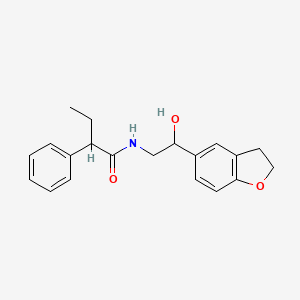

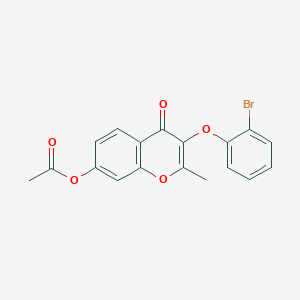
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)




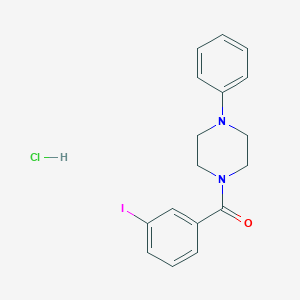
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
